molecular formula C19H24N4O2S B11276626 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-phenethylacetamide

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B11276626
M. Wt: 372.5 g/mol
InChI Key: DZRSOCWJUQKVOC-UHFFFAOYSA-N
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Description

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a cyclopentylcarbamoyl group, and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a substituted thioamide with a halogenated acetamide under basic conditions. The cyclopentylcarbamoyl group is then introduced through a carbamoylation reaction, and the phenylethyl group is added via a nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetamide moiety can produce alcohols .

Scientific Research Applications

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes and pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE apart is the combination of the cyclopentylcarbamoyl group with the thiazole and phenylethylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H24N4O2S/c24-17(20-11-10-14-6-2-1-3-7-14)12-16-13-26-19(22-16)23-18(25)21-15-8-4-5-9-15/h1-3,6-7,13,15H,4-5,8-12H2,(H,20,24)(H2,21,22,23,25)

InChI Key

DZRSOCWJUQKVOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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